4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a fluorine atom and a methyl group on the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Bromination: The starting material, 4-methylbiphenyl, is brominated to introduce a bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to a fluorination reaction using a suitable fluorinating agent such as cesium fluoride.
Industrial Production Methods
Industrial production of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-methylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid:
Uniqueness
4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of the fluorine atom, methyl group, and aldehyde functional group on the biphenyl scaffold. This unique structure imparts specific chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H11FO |
---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-fluoro-5-(4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)12-6-7-14(15)13(8-12)9-16/h2-9H,1H3 |
InChI Key |
LUGKSDGOETVDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
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